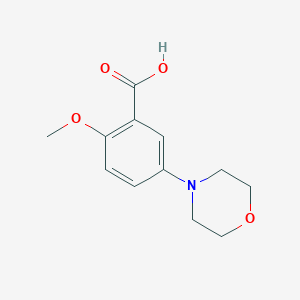

2-Methoxy-5-morpholin-4-YL-benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proteomics Research

2-Methoxy-5-morpholin-4-YL-benzoic acid is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used for the preparation of biochemicals that are essential in studying protein interactions, protein modifications, and the overall proteome of an organism .

Crystallography

In the field of crystallography , this compound has been used to synthesize new derivatives that are analyzed for their crystal structure. Understanding the crystal structure of chemical compounds can provide insights into their chemical properties and potential applications in various fields, including pharmaceuticals .

Pharmaceutical Development

Phenyl-(morpholino)methanethione derivatives, which include compounds like 2-Methoxy-5-morpholin-4-YL-benzoic acid, have shown promise in pharmaceutical development . They have been researched for their potential to inhibit enzymes like MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are involved in the degradation of endocannabinoids. These endocannabinoids play a role in pathophysiological phenomena such as anxiety, pain, and neurodegenerative diseases like Alzheimer’s .

Herbicide Design

Research into compounds structurally related to 2-Methoxy-5-morpholin-4-YL-benzoic acid has uncovered potential applications in herbicide design . These compounds have been evaluated for their physiochemical profile, docking scores, system stability, H-bond occupancy, and binding free energy, which are critical parameters in designing effective herbicides .

Enzyme Inhibition Studies

This compound is also significant in enzyme inhibition studies . By understanding how it interacts with various enzymes, researchers can develop new treatments for diseases where enzyme regulation plays a crucial role. This is particularly relevant in the study of metabolic pathways and signal transduction .

Synthesis of Novel Compounds

Finally, 2-Methoxy-5-morpholin-4-YL-benzoic acid serves as a precursor in the synthesis of novel compounds . These novel compounds can have varied applications, from material science to therapeutic agents. The ability to create new molecules by modifying the core structure of this compound expands the horizons of chemical research and innovation .

Mécanisme D'action

Target of Action

Morpholine derivatives have shown great pharmacological activity .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a morpholine ring can interact with their targets through the nitrogen and oxygen atoms in the ring .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of various heterocyclic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a morpholine ring might influence its absorption and distribution .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some morpholine derivatives have demonstrated potential cancer therapeutic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound .

Propriétés

IUPAC Name |

2-methoxy-5-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11-3-2-9(8-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYWYSXXWTXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651992 | |

| Record name | 2-Methoxy-5-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-morpholin-4-YL-benzoic acid | |

CAS RN |

825619-47-4 | |

| Record name | 2-Methoxy-5-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)